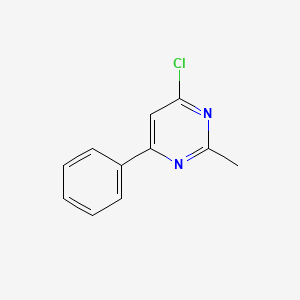

4-Chloro-2-methyl-6-phenylpyrimidine

Descripción general

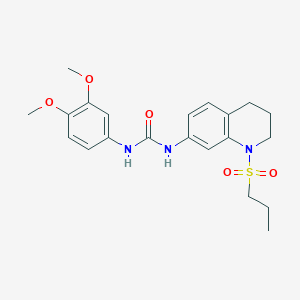

Descripción

4-Chloro-2-methyl-6-phenylpyrimidine is a chemical compound with the molecular formula C11H9ClN2 . It has a molecular weight of 204.66 . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H9ClN2/c1-8-13-10(7-11(12)14-8)9-5-3-2-4-6-9/h2-7H,1H3 . This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 232.0±33.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has a molar refractivity of 56.7±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 169.4±3.0 cm3 .Aplicaciones Científicas De Investigación

Ring Transformation Studies

4-Chloro-2-methyl-6-phenylpyrimidine has been a subject of interest in studies exploring ring transformations in heterocyclic compounds. For instance, research has shown its conversion into 4-methyl-2-phenyl-s-triazine, providing insights into the reaction mechanisms involving heterocyclic halogeno compounds (Meeteren & Plas, 2010). Another study focused on its transformation into 4-amino-2-phenylpyrimidine, revealing details about the positioning of the 14C label in the ring, which has implications for understanding the reaction pathways in pyrimidine chemistry (Meeteren & Plas, 2010).

Antimicrobial Activity and Crystal Structures

In the field of antimicrobial research, derivatives of this compound, particularly those involving selenone, have been examined for their antimicrobial activities. Studies have investigated the influence of chlorine and methyl substituents on these activities, along with an analysis of crystal structures of these compounds (Korona-Głowniak et al., 2021).

Organometallic Chemistry

The compound also plays a role in organometallic chemistry, specifically in the context of cyclopalladation. Research has been conducted on the cyclopalladation of phenylpyrimidines, including this compound, and the study of their NMR characteristics and X-ray structures (Caygill, Hartshorn, & Steel, 1990).

Nonlinear Optical Properties

The compound's derivatives have also been explored for their potential in nonlinear optics (NLO) fields. Studies have investigated the electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives, demonstrating their significance in both medicine and NLO applications (Hussain et al., 2020).

Cytotoxic Activity

Moreover, research has been directed towards understanding the cytotoxic activity of this compound derivatives. This includes the synthesis of novel thiopyrimidine derivatives and assessing their impact on different cell lines, providing valuable insights into their potential use in medical applications (Stolarczyk et al., 2018).

Safety and Hazards

4-Chloro-2-methyl-6-phenylpyrimidine is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

While specific future directions for 4-Chloro-2-methyl-6-phenylpyrimidine are not mentioned in the search results, research into pyrimidine derivatives continues to be a promising field. These compounds have potential applications in various areas, including the development of new pharmaceuticals and fungicides .

Mecanismo De Acción

Target of Action

Pyrimidines, a class of compounds to which 4-chloro-2-methyl-6-phenylpyrimidine belongs, are known to interact with various biological targets, including serotonin (5-ht) receptor sites .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the pyrimidine ring. The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . The introduction of hydrophobic groups such as phenyl, 1,3-dithianyl, or naphthyl, as well as a cationic side chain, are expected to enhance affinity . The interaction of the ligand with an anionic side chain of the serotonin (5-HT) receptor site neutralizes the positive charge on the ligand bound to the receptor .

Pharmacokinetics

It is known that the compound has a molecular weight of 20466 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including antimicrobial and antibacterial activities .

Propiedades

IUPAC Name |

4-chloro-2-methyl-6-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-8-13-10(7-11(12)14-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRVYJDOHARDKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

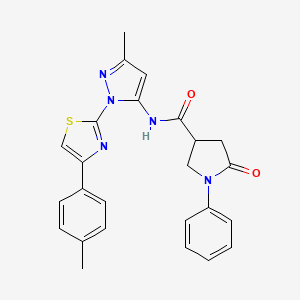

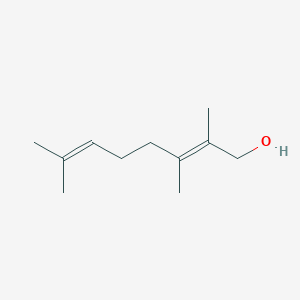

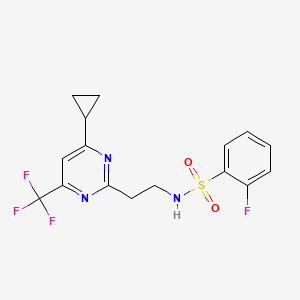

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide](/img/structure/B2968999.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2969000.png)

![1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B2969001.png)

![N-(2-bromophenyl)-2-[(6-{[(4-chlorophenyl)methyl]amino}pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2969004.png)

![ethyl 2-(2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2969007.png)

![N-benzyl-2-{[1-(4-ethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2969012.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]propanamide](/img/structure/B2969015.png)

![N-[(3,4-dimethoxyphenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide](/img/structure/B2969020.png)